molecular formula C8H9NO2 B1676473 Methyl phenylcarbamate CAS No. 2603-10-3

Methyl phenylcarbamate

Cat. No. B1676473
CAS RN: 2603-10-3
M. Wt: 151.16 g/mol
InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-N
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Patent
US04388238

Procedure details

838 g aniline, 676 g methyl carbamate, 1442 g methanol and 30.0 g anhydrous pulverized zinc chloride were introduced into the pressure vessel. The pressure vessel and the column were then purged with nitrogen. The mixture was subsequently heated (with stirring) to 190° C., and the top valve of the column was adjusted so that the pressure in the apparatus was just sufficient for the reactants to reach the reaction temperature. Ammonia which evolved was separated from the evaporating alcohol in the column and then removed from the top of the column. The reaction mixture was stirred for 6.5 hours at 190° C., while the ammonia which evolved was removed. The mixture was then cooled and removed from the pressure vessel after the pressure in the apparatus had been reduced. The mixture was filtered and then distilled at atmospheric pressure to remove the excess methanol. The product was then fractionally distilled at 0.2 m bar. 1120 g N-phenyl-carbamic acid methyl ester (82.3% of the theoretical yield) were collected and crystallized. The product had a melting point of 45° to 46° C.
Quantity
838 g
Type
reactant
Reaction Step One
Quantity
676 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1442 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](=[O:12])([O:10][CH3:11])N>[Cl-].[Zn+2].[Cl-].CO>[CH3:11][O:10][C:8](=[O:12])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
838 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
676 g
Type
reactant
Smiles
C(N)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
1442 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
(with stirring) to 190° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into the pressure vessel
CUSTOM
Type
CUSTOM
Details
The pressure vessel and the column were then purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated
CUSTOM
Type
CUSTOM
Details
Ammonia which evolved was separated from the evaporating alcohol in the column
CUSTOM
Type
CUSTOM
Details
removed from the top of the column
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 6.5 hours at 190° C., while the ammonia which
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
evolved was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
removed from the pressure vessel after the pressure in the apparatus
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess methanol
DISTILLATION
Type
DISTILLATION
Details
The product was then fractionally distilled at 0.2 m bar

Outcomes

Product
Name
Type
product
Smiles
COC(NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1120 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.